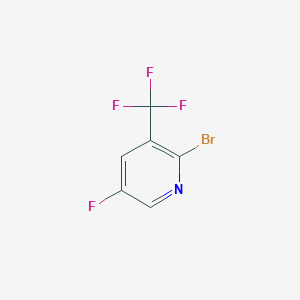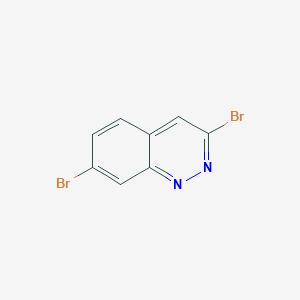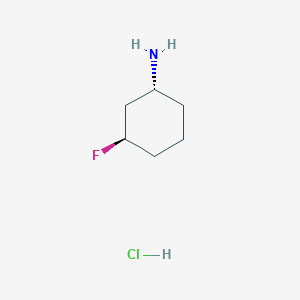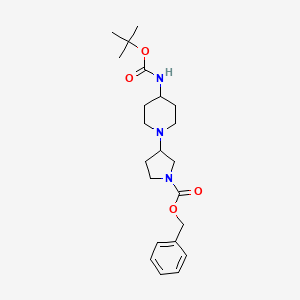
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate is a complex organic compound with the molecular formula C22H33N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a pyrrolidinyl-piperidinylcarbamate moiety .
準備方法
The synthesis of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common synthetic route involves the following steps:
Protection of the amine group: The amine group of the piperidine ring is protected using a tert-butyl carbamate (Boc) group.
Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized separately and then coupled with the protected piperidine intermediate.
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate.
Deprotection and final coupling: The Boc group is removed, and the final coupling reaction is performed to obtain the desired compound
化学反応の分析
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamate group
科学的研究の応用
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is also employed in studies involving reaction mechanisms and catalysis.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
類似化合物との比較
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl ®-piperidin-3-ylcarbamate: This compound has a similar structure but lacks the benzyloxycarbonyl group, resulting in different chemical properties and applications.
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid moiety, which imparts unique reactivity and applications in cross-coupling reactions.
Phenyl boronic acid derivatives: These compounds are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other functional groups.
特性
IUPAC Name |
benzyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-22(2,3)29-20(26)23-18-9-12-24(13-10-18)19-11-14-25(15-19)21(27)28-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNCWIOSGRQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
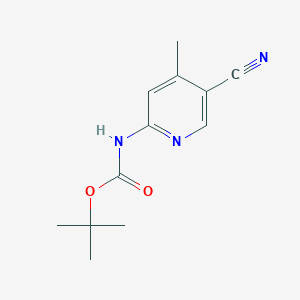
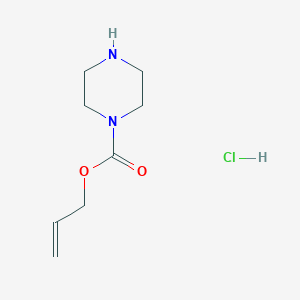
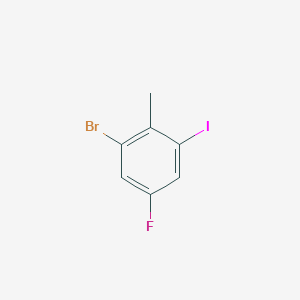
![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
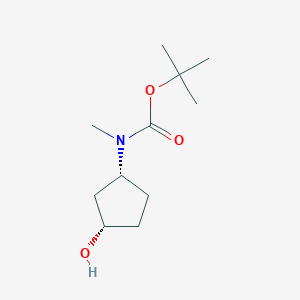
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
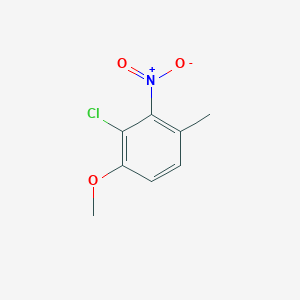
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)
